

2-Methylquinoline-6-carbaldehyde as a synthetic precursor in medicinal chemistry

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Compound of Interest

Compound Name: 2-Methylquinoline-6-carbaldehyde

Cat. No.: B033555

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2-Methylquinoline-6-carbaldehyde: A Versatile Precursor in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline-6-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of bioactive molecules. The quinoline scaffold itself is a privileged structure, present in numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of a reactive aldehyde group at the 6-position and a methyl group at the 2-position of the quinoline ring allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of **2-Methylquinoline-6-carbaldehyde** in the synthesis of three key classes of bioactive compounds: chalcones, Schiff bases, and hydrazones. It also summarizes the quantitative biological activity data of analogous compounds and illustrates potential signaling pathways modulated by these derivatives.

Key Applications in Medicinal Chemistry

Derivatives of **2-Methylquinoline-6-carbaldehyde** have shown significant promise in several therapeutic areas:

- **Anticancer Activity:** Quinoline-based chalcones, Schiff bases, and hydrazones have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
- **Antimicrobial Activity:** The quinoline nucleus is a well-established pharmacophore in antimicrobial agents. Schiff base and hydrazone derivatives of quinoline aldehydes have exhibited significant activity against a range of bacterial and fungal pathogens.
- **Kinase Inhibition:** The quinoline scaffold serves as a core structure for the design of kinase inhibitors. Derivatives of **2-Methylquinoline-6-carbaldehyde** can be tailored to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and those in the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer.

Physicochemical Properties of 2-Methylquinoline-6-carbaldehyde

Property	Value
Molecular Formula	C ₁₁ H ₉ NO
Molecular Weight	171.19 g/mol
Appearance	Solid
CAS Number	108166-03-6

Synthesis of Bioactive Derivatives: Experimental Protocols

The aldehyde functionality of **2-Methylquinoline-6-carbaldehyde** is the primary site for synthetic modification, most commonly through condensation reactions.

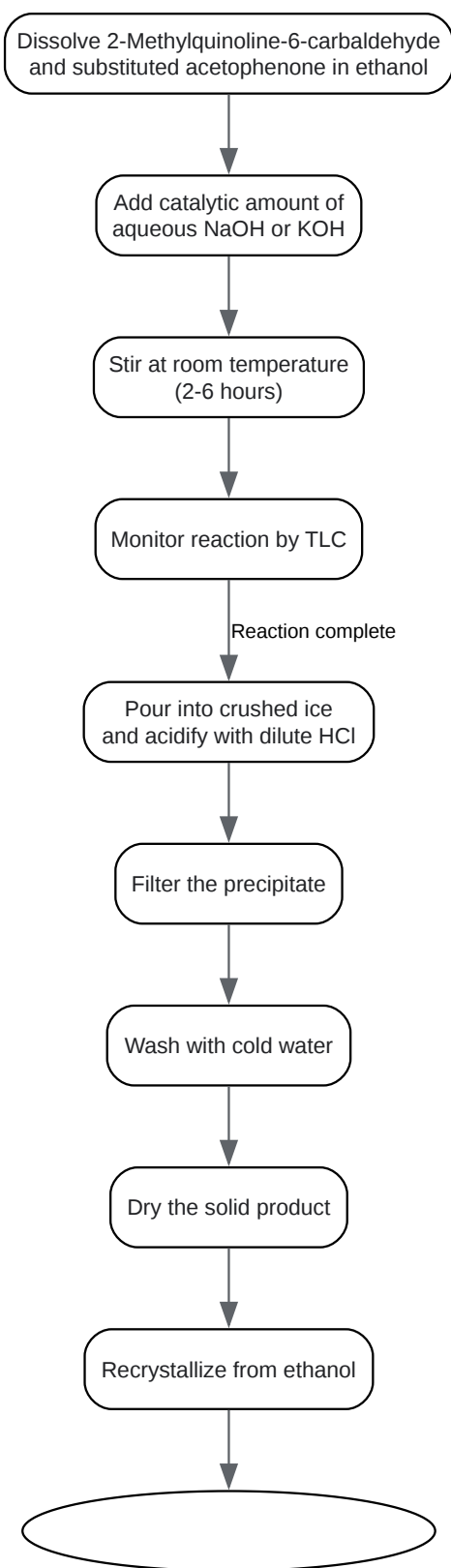
Synthesis of Quinoline-Based Chalcones via Claisen-Schmidt Condensation

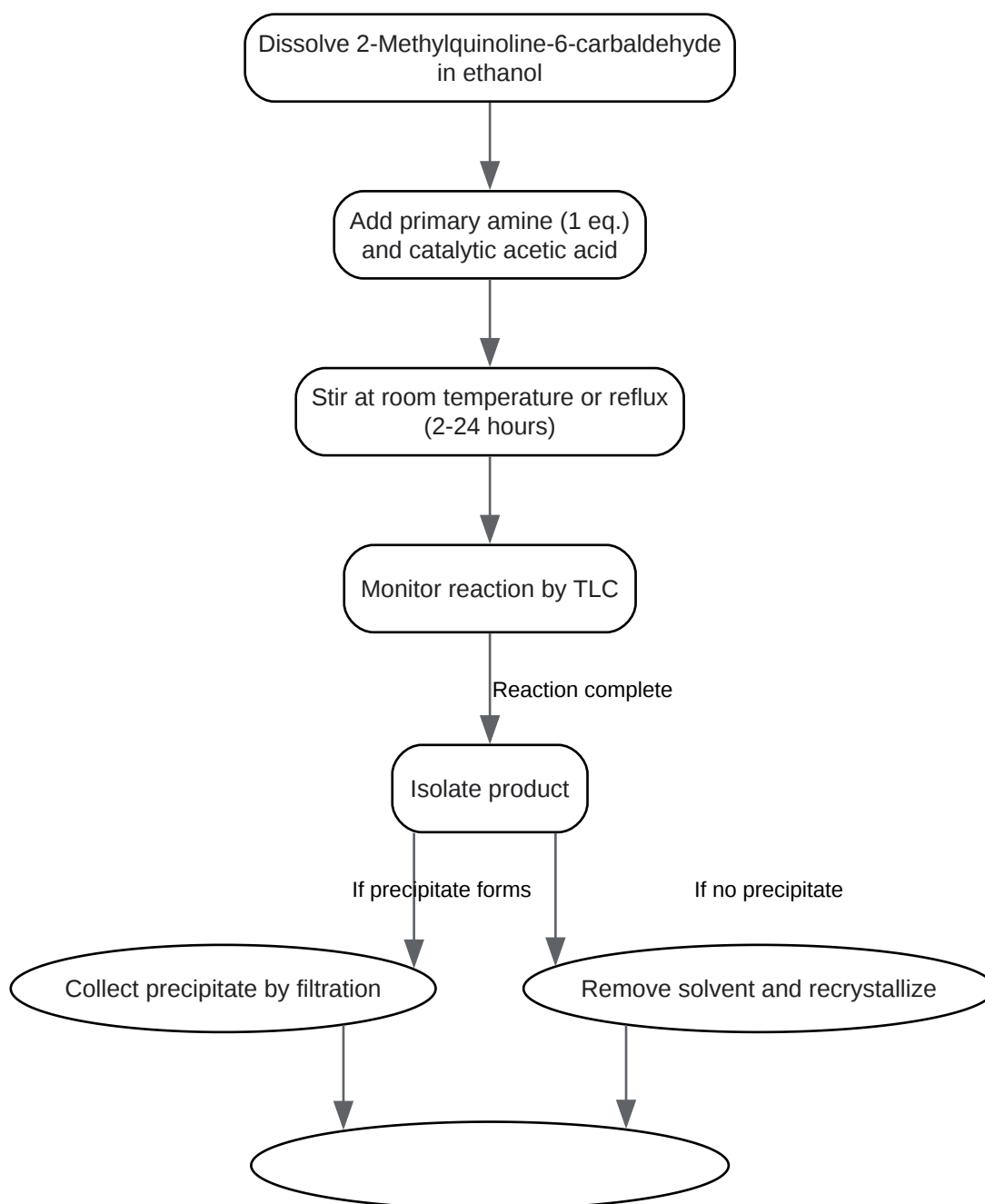
Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.

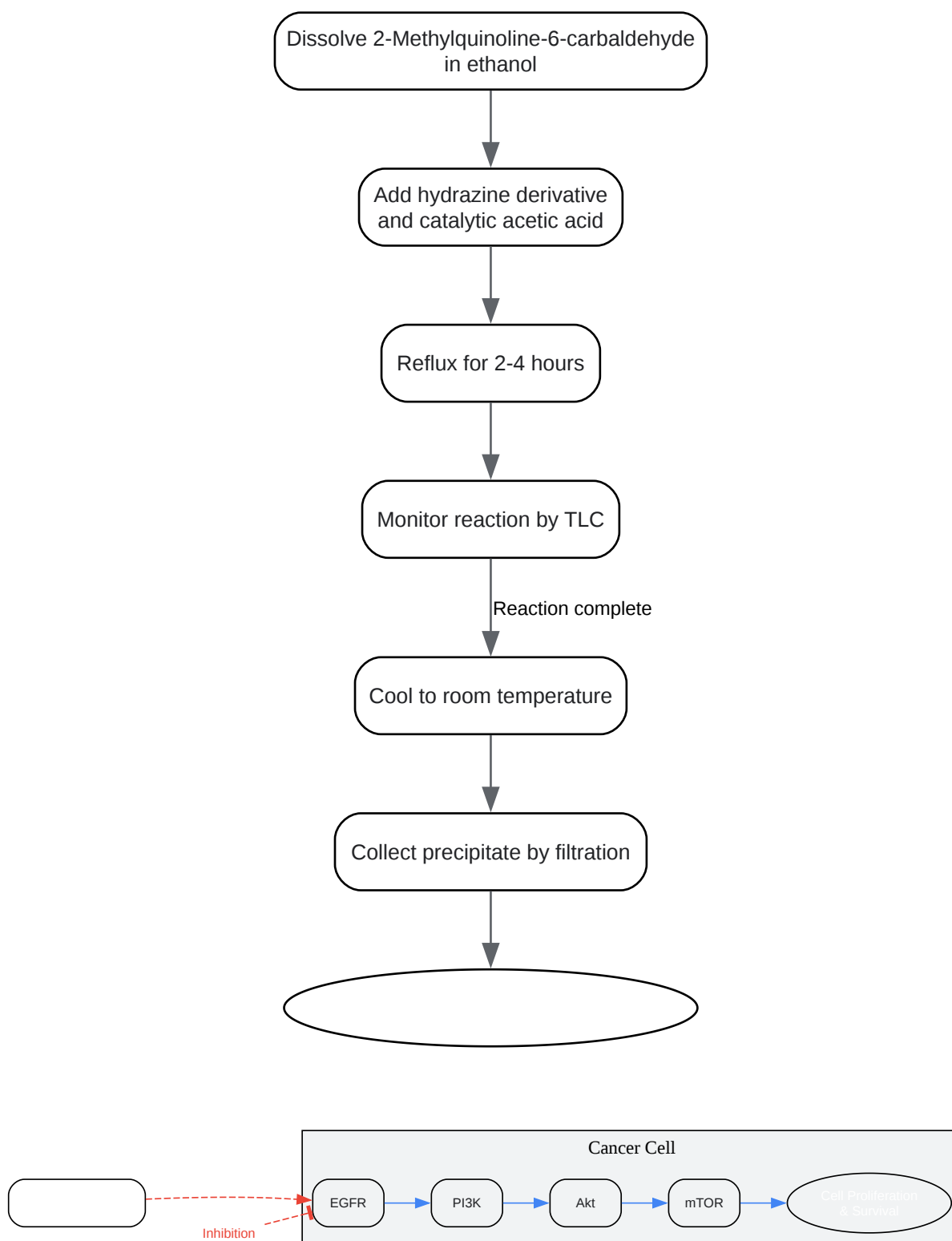
General Protocol:

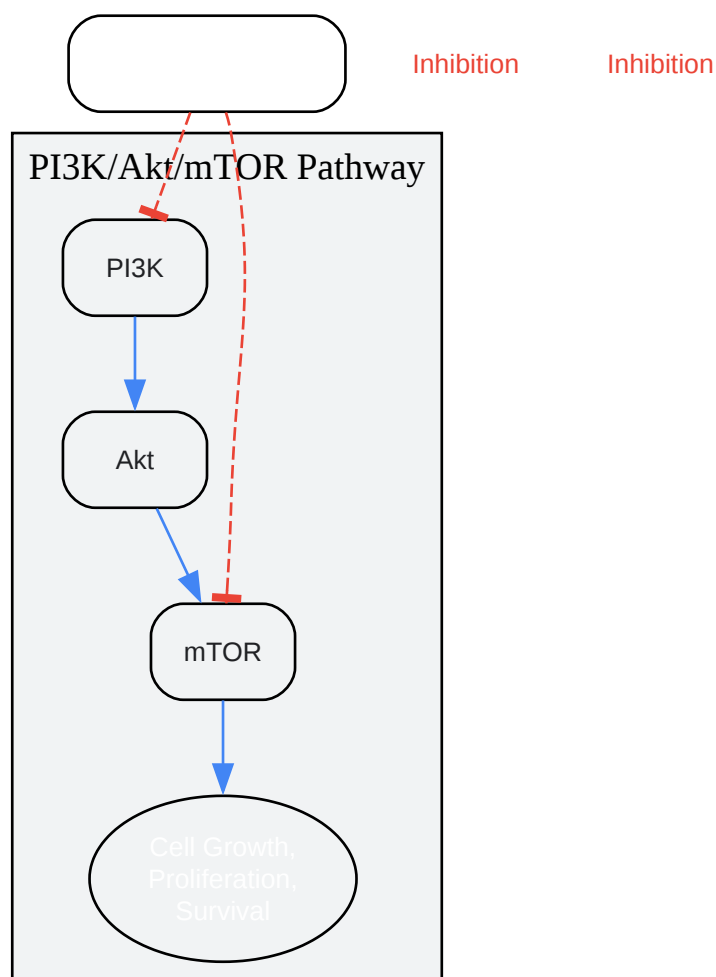
- To a solution of **2-Methylquinoline-6-carbaldehyde** (1 equivalent) in a suitable solvent (e.g., ethanol, methanol), add the desired substituted acetophenone (1 equivalent).
- Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, dropwise to the mixture while stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
- Filter the solid product, wash with cold water until neutral, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoline-based chalcone.

Experimental Workflow: Synthesis of Quinoline-Based Chalcones









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